(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
“(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide” is a synthetic small molecule featuring a chromene scaffold substituted with a methoxy group at position 8, an imino linkage to a 4-chloro-2-fluorophenyl group, and a thiazol-2-yl carboxamide at position 2. The Z-configuration of the imino group is critical for its structural stability and intermolecular interactions . The incorporation of the thiazole moiety enhances binding affinity to biological targets, as thiazoles are known for their role in modulating enzyme activity and cellular signaling pathways .
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O3S/c1-27-16-4-2-3-11-9-13(18(26)25-20-23-7-8-29-20)19(28-17(11)16)24-15-6-5-12(21)10-14(15)22/h2-10H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWUUJOYKIIYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)F)C(=C2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS Number: 1327169-60-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a chromene core, which is known for diverse biological properties, and is functionalized with several substituents that may enhance its chemical and biological characteristics.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 430.86 g/mol. The presence of the thiazole moiety and halogenated phenyl ring suggests potential interactions with biological targets.
Anti-inflammatory Effects
Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, a study showed that thiazole-based compounds could significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various in vitro models . Given the structural similarities, it is plausible that our compound could exhibit similar anti-inflammatory properties.
Antimicrobial Activity
Compounds with chromene structures have been investigated for their antimicrobial properties. For example, certain derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis. While specific data on this compound's antimicrobial activity are not available, its structural features suggest potential efficacy.
Structure-Activity Relationship (SAR)
The presence of both chloro and fluoro substituents on the phenyl ring enhances the compound's lipophilicity and may influence its binding affinity to biological targets. The methoxy group can also play a role in modulating biological activity by affecting solubility and permeability.
Case Studies
- In vitro Studies : Preliminary studies on related thiazole compounds have shown promising results in inhibiting cancer cell lines (e.g., MCF-7 breast cancer cells). These studies utilized various concentrations to determine IC50 values, indicating effective dose-response relationships.
- In vivo Models : Thiazole derivatives have been tested in mouse models for autoimmune diseases, showcasing their potential as immunomodulators. This suggests that our compound might also be effective in similar models.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiazole Derivatives | Induction of apoptosis; cell cycle arrest |
| Anti-inflammatory | Thiazole Compounds | Reduction of TNF-α and IL-1β secretion |
| Antimicrobial | Chromene Derivatives | Inhibition of bacterial growth |
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromene-3-carboxamide Derivatives
Electronic and Steric Effects
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?
- Methodology :
- Step 1 : Activate the carboxylic acid group (from the chromene core) using coupling reagents like DCC/HOBt or thionyl chloride (SOCl₂) to form an acyl chloride intermediate .
- Step 2 : React the activated intermediate with 2-aminothiazole under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide bond .
- Step 3 : Introduce the (4-chloro-2-fluorophenyl)imino group via condensation reactions, using anhydrous conditions and catalytic acetic acid .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for aromatic protons from the chromene (δ 6.8–8.2 ppm), methoxy group (δ ~3.8 ppm, singlet), and thiazole protons (δ 7.2–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~165–170 ppm) and imine C=N at ~150–155 ppm .
Q. What crystallization strategies optimize single-crystal X-ray diffraction (SC-XRD) analysis for this compound?
- Approach : Use slow evaporation in solvent systems like dichloromethane/methanol (1:1) to grow high-quality crystals.
- Refinement : Employ SHELXL for structure refinement, focusing on hydrogen-bonding networks and anisotropic displacement parameters .
Advanced Research Questions
Q. How can computational methods predict the compound’s potential biological targets?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) against protein databases (PDB) to identify binding affinities. Prioritize kinases or enzymes with conserved ATP-binding pockets, given the thiazole and chromene motifs .
- Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Analysis Framework :
- Pharmacokinetics : Evaluate solubility (via shake-flask method) and metabolic stability (using liver microsomes). Poor bioavailability may explain in vivo discrepancies .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites. Thiazole rings are prone to oxidative degradation .
Q. How do substituent variations (e.g., methoxy vs. nitro groups) impact electronic properties and reactivity?
- Experimental Design :
- Electrochemical Analysis : Cyclic voltammetry (CV) to measure redox potentials. Methoxy groups act as electron donors, while nitro groups are electron-withdrawing .
- DFT Calculations : Compute HOMO-LUMO gaps (Gaussian 09) to correlate substituent effects with charge distribution .
Q. What crystallographic software tools are critical for analyzing hydrogen-bonding patterns in this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
